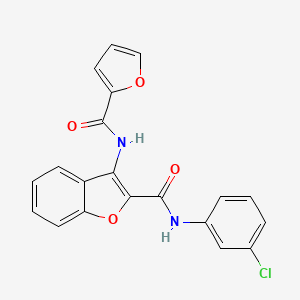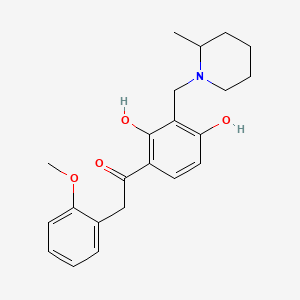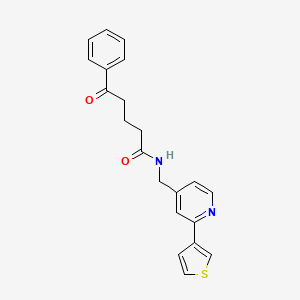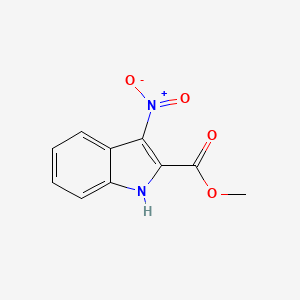![molecular formula C8H11ClO B2473747 1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone CAS No. 2028121-68-6](/img/structure/B2473747.png)
1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.1.0]hexanes are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while being still underexplored from a synthetic accessibility point of view .
Synthesis Analysis
The synthesis of bicyclo[3.1.0]hexanes has been achieved via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, and it has been reported to yield good results for a broad range of cyclopropene and cyclopropylaniline derivatives .Molecular Structure Analysis
Bicyclo[3.1.0]hexanes possess an all-carbon quaternary center . They are part of a class of compounds known as bicyclic structures, which are characterized by having two rings .Chemical Reactions Analysis
The reaction involved in the synthesis of bicyclo[3.1.0]hexanes is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline . This gives access to important building blocks for medicinal chemistry .Scientific Research Applications
Strain-Induced Transformations
1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone, as part of the bicyclo[3.1.0]hexane family, is relevant in studying strain-induced transformations. Bicyclo[3.1.0]hex-1-ene, a related compound, generates trimethylenemethane (TMM) diradicals, leading to various synthetic applications, including in natural products with triquinane and tropone structures (Lee & Ghorai, 2021).
Conformational Studies
The bicyclo[3.1.0]hexane core, including derivatives like this compound, has been studied for its ability to lock specific conformations in molecules. This is significant in the development of nucleoside analogues and bioactive compounds (Jimeno et al., 2011).
Synthetic Applications
The compound and its related structures are used in synthetic applications, such as in the preparation of bicyclo[3.1.0]hexane-2-one derivatives (Zhang et al., 2007). Such derivatives play a role in organic synthesis and the development of various chemicals.
Cycloisomerization Reactions
Cycloisomerization reactions involving 1,5-enynes, catalyzed by triphenylphosphinegold(I) complexes, produce bicyclo[3.1.0]hexenes, including structures related to this compound. This method is important for creating a range of bicyclo[3.1.0]hexane structures (Luzung et al., 2004).
Methanolysis Studies
Studies in methanolysis of bicyclo[3.1.0]hexanes, closely related to this compound, involve the opening of activated cyclopropanes under specific conditions. These studies have implications in organic chemistry and reaction mechanisms (Lim et al., 2002).
Peroxymercuriation Reactions
Peroxymercuriation of bicyclo[n.1.0]alkanes, including structures similar to this compound, has been explored. These reactions are significant in the study of organomercury chemistry and its applications (Bloodworth et al., 1991).
Future Directions
properties
IUPAC Name |
1-(1-bicyclo[3.1.0]hexanyl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO/c9-5-7(10)8-3-1-2-6(8)4-8/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZMKHRNJSNUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2(C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2473665.png)
![Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate](/img/structure/B2473666.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2473667.png)

![Tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B2473670.png)

![1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B2473675.png)
![N-(5-chloro-2-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2473677.png)

![7-Fluoro-3-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2473679.png)


